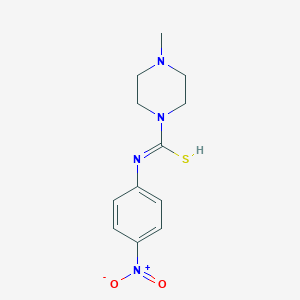![molecular formula C19H23IN4O3S2 B454707 propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454707.png)
propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, benzothiophene, and carbamothioyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the iodo group, and the coupling of the benzothiophene moiety. Common reagents used in these reactions include hydrazine derivatives, iodine, and various carbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high quality and consistency .
化学反応の分析
Types of Reactions
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are of significant interest for drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indazole Derivatives: Known for their anti-inflammatory and antimicrobial activities, indazole derivatives are structurally similar and have comparable applications.
Pyrazole Derivatives: These compounds are widely studied for their therapeutic potential, particularly in the treatment of inflammation and cancer.
Uniqueness
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of biological targets and to exhibit a wider variety of chemical reactivity compared to similar compounds .
特性
分子式 |
C19H23IN4O3S2 |
|---|---|
分子量 |
546.4g/mol |
IUPAC名 |
propyl 2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23IN4O3S2/c1-4-7-27-18(26)14-11-6-5-10(2)8-13(11)29-17(14)23-19(28)22-16(25)15-12(20)9-21-24(15)3/h9-10H,4-8H2,1-3H3,(H2,22,23,25,28) |
InChIキー |
XMUHKZXPSINUBB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I |
正規SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)
![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)
![4-(cyclopentyloxy)-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454629.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454631.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)
![N-(3-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B454634.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454637.png)
![4-(cyclopentyloxy)-N'-[1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B454640.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454641.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454642.png)
![2-(4-chlorophenoxy)-N'-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methylpropanohydrazide](/img/structure/B454643.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454645.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(5-methyl-2-furyl)methylene]heptanohydrazide](/img/structure/B454646.png)
